molecular formula C8H15ClN2 B1625996 1,2-Dimethyl-3-propylimidazolium chloride CAS No. 98892-74-1

1,2-Dimethyl-3-propylimidazolium chloride

Cat. No.: B1625996
CAS No.: 98892-74-1
M. Wt: 174.67 g/mol
InChI Key: OJIJIFAYAIXTGP-UHFFFAOYSA-M
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Description

1,2-Dimethyl-3-propylimidazolium chloride is an ionic liquid with the chemical formula C₈H₁₅ClN₂. It is known for its unique properties, such as low melting point, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

1,2-Dimethyl-3-propylimidazolium chloride can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1,2-dimethylimidazole with propyl chloride. The reaction is typically carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The resulting product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

1,2-Dimethyl-3-propylimidazolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chloride ion in the compound can be substituted with other anions through metathesis reactions.

Scientific Research Applications

1,2-Dimethyl-3-propylimidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-propylimidazolium chloride is primarily based on its ability to form hydrogen bonds with various molecules. The chloride ion in the compound interacts with hydrogen atoms in other molecules, leading to the formation of stable complexes. This property is particularly useful in catalysis and solvent applications .

Comparison with Similar Compounds

1,2-Dimethyl-3-propylimidazolium chloride is similar to other imidazolium-based ionic liquids, such as 1-methyl-3-ethylimidazolium chloride and 1-butyl-3-methylimidazolium chloride. it has unique properties that make it stand out:

Similar compounds include:

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIJIFAYAIXTGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548430
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98892-74-1
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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